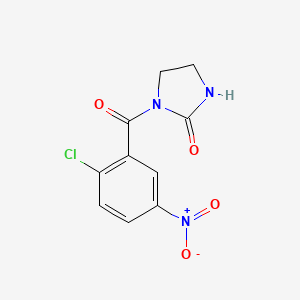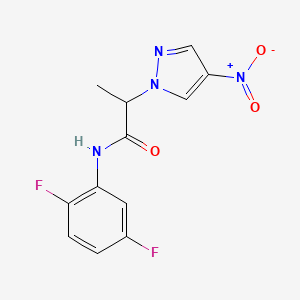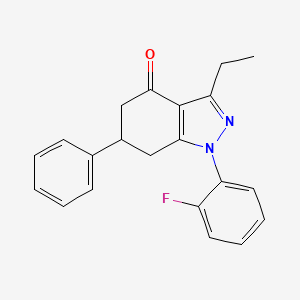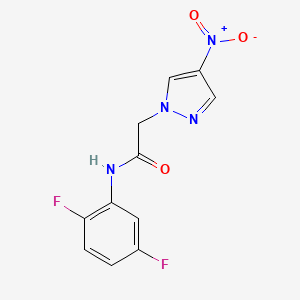
1-(2-Chloro-5-nitrobenzoyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-nitrobenzoyl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a chloro and nitro group attached to a benzoyl ring, which is further connected to an imidazolidinone moiety
Preparation Methods
The synthesis of 1-(2-Chloro-5-nitrobenzoyl)imidazolidin-2-one typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with imidazolidin-2-one. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Chloro-5-nitrobenzoyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The imidazolidinone ring can undergo oxidation to form imidazolidin-2-one derivatives with different oxidation states.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Chloro-5-nitrobenzoyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)imidazolidin-2-one and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity. The imidazolidinone ring can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1-(2-Chloro-5-nitrobenzoyl)imidazolidin-2-one can be compared with other similar compounds, such as:
2-Imidazolidinone: A simpler imidazolidinone derivative without the chloro and nitro substituents. It has different reactivity and applications.
1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole: A compound with a benzotriazole ring instead of an imidazolidinone ring. It has distinct chemical properties and uses.
Imidazolidin-2-iminato vanadium complexes: These complexes contain imidazolidinone derivatives coordinated to vanadium, exhibiting unique catalytic properties.
Properties
Molecular Formula |
C10H8ClN3O4 |
|---|---|
Molecular Weight |
269.64 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrobenzoyl)imidazolidin-2-one |
InChI |
InChI=1S/C10H8ClN3O4/c11-8-2-1-6(14(17)18)5-7(8)9(15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16) |
InChI Key |
OLCOQQMRQDRQKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11498878.png)
![1-(2,5-Dichlorophenyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B11498882.png)
![methyl 2-methyl-5-oxo-4-(trifluoromethyl)-4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11498885.png)

![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-5-nitropyridin-2-amine](/img/structure/B11498894.png)
![2'-amino-1'-(5-bromopyridin-2-yl)-5-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11498906.png)

![3'-(2-methoxyphenyl)-1-(3-nitrobenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11498916.png)
![7'-(trifluoromethyl)-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11498933.png)
![4-chloro-N-[1-cyclohexyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11498938.png)
![Ethyl [2-(4-{[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]sulfamoyl}phenyl)ethyl]carbamate](/img/structure/B11498942.png)
![N-[2-(diethylamino)ethyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11498951.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11498961.png)

